5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position, making it a unique derivative of benzofuran.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some benzofuran compounds have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Benzofuran derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to cell proliferation, inflammation, oxidative stress, and more .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran compound and the biomolecules it interacts with .
Cellular Effects
Benzofuran compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of palladium catalysts, can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: This compound has a similar structure but with an indene ring instead of a benzofuran ring.
5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione: Another brominated compound with a different core structure.
Uniqueness
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern and the presence of the benzofuran ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-2,2-dimethyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZAVFBRFRKEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127049-22-3 |
Source
|
Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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